molecular formula C15H16FN5 B11207006 N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207006
M. Wt: 285.32 g/mol
InChI Key: FJYWFVIHICTBCM-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule research compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the endogenous purine base adenine . This structural analogy allows derivatives of this chemotype to compete with ATP for binding in the catalytic cleft of kinase enzymes, making them a central focus in the development of targeted protein kinase inhibitors . The specific substitution pattern of this derivative, featuring a 4-fluorophenyl group at the N1 position and a diethylamino group at the C4 position, is characteristic of molecules designed to probe kinase function and signaling pathways. Pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated significant research utility across various therapeutic areas, particularly in oncology, by targeting key kinases such as Src, mTOR, Abl, and CDK2 . For instance, analogs within this chemical class have been shown to inhibit Src kinase activity, leading to reduced cell viability and tumorigenicity in glioblastoma models, and have even been found to sensitize cancer cells to ionizing radiation . Other research compounds sharing this core structure act as ATP-competitive inhibitors of mTOR or CDK2/cyclin A2, inducing cell cycle arrest and apoptosis in various carcinoma cell lines . The continued investigation of pyrazolo[3,4-d]pyrimidine amines like this compound provides valuable insights for chemical biology and drug discovery research, offering a versatile template for exploring enzyme mechanics and modulating pathological cellular proliferation. Researchers are advised to consult the scientific literature for the most current findings on this specific chemical class.

Properties

Molecular Formula

C15H16FN5

Molecular Weight

285.32 g/mol

IUPAC Name

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16FN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3

InChI Key

FJYWFVIHICTBCM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

Competing pathways during pyrazolo[3,4-d]pyrimidine formation may yield regioisomers. Microwave-assisted synthesis (100°C, 30 minutes) reduces side products by accelerating cyclization.

Stability of Intermediates

The 4-chloro intermediate is moisture-sensitive. Storage under inert atmosphere (N₂ or Ar) and use of freshly distilled POCl₃ improve reproducibility.

Industrial-Scale Considerations

Patent EP3345907B1 details a kilogram-scale process using continuous flow reactors for the SNAr step, achieving 90% conversion with a residence time of 20 minutes. This method reduces solvent waste and improves thermal control compared to batch reactors.

Emerging Methodologies

Enzymatic Amination

Preliminary studies explore lipase-catalyzed amination in ionic liquids, though yields remain suboptimal (45–50%).

Photocatalytic C–N Coupling

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables room-temperature diethylamine coupling, but substrate scope limitations persist .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, while nucleophilic substitution may result in the formation of N,N-diethyl-1-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential as a biological probe to study enzyme activities and protein interactions.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substitution Patterns and Pharmacophore Features

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold typically features three regions critical for activity:

  • Hinge-binding region : The pyrazolo[3,4-d]pyrimidine core interacts with kinase hinge regions via hydrogen bonding.
  • Hydrophobic pocket : Substituents at N1 (e.g., aryl groups) occupy hydrophobic pockets.
  • Solvent-exposed region : N4 substituents (e.g., alkyl or aryl groups) influence solubility and selectivity.

Key Analogs and Substituent Variations :

Compound Name N1 Substituent N4 Substituent Key Modifications/Applications Reference
Target Compound 4-Fluorophenyl N,N-Diethyl Anticancer, kinase inhibition (hypothesized) -
OSI-027 (R39) Not specified Optimized for mTOR binding Dual mTORC1/mTORC2 inhibitor (IC50: 22 nM mTORC1)
N-(3-Chloro-4-fluorophenyl)-3-methyl-7d 4-Fluorophenyl 3-Chloro-4-fluorophenyl Anticancer, dual EGFR/ErbB2 inhibition
1-Methyl-N-(4-methylsulfonylphenyl)-16 Not specified 4-Methylsulfonylphenyl Improved solubility, synthetic yield: 23%
3-Iodo-N-methyl-100 Iodine at C3 N-Methyl Radiolabeling potential
7a (RET inhibitor) 3-Substituted 1-Isopropyl RET kinase inhibition (IC50 < 100 nM)

Data Tables

Table 1. Comparative IC50 Values of Selected Analogs

Compound Target IC50 (nM) Selectivity Notes Reference
OSI-027 (R39) mTORC1/mTORC2 22 / 65 >100-fold selectivity vs. PI3K
7a RET kinase <100 High selectivity in kinase panel
1NA-PP1 PKC-α Not reported Inhibits mutant PKC uniquely

Table 2. Substituent Effects on Bioactivity

Substituent Position Functional Impact Example Compound
N1 (4-Fluorophenyl) Enhances metabolic stability, hydrophobic fit Target compound, 7d
N4 (Diethyl) Modulates lipophilicity, bioavailability Target compound
C3 (Iodo) Enables radiolabeling, alters steric bulk 3-Iodo-N-methyl-100

Biological Activity

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C13H16FN5
Molecular Weight 245.29 g/mol
IUPAC Name This compound
InChI Key YYKHAKOWMQCAKG-UHFFFAOYSA-N

The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of pyrazolo[3,4-d]pyrimidine derivatives with diethylamine. A common method employs sodium hydride as a base in dimethylformamide (DMF) as the solvent. This method allows for controlled reaction conditions that yield high purity and yield of the desired product .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of protein tyrosine kinases (PTKs). PTKs are crucial in various signaling pathways associated with cancer cell proliferation and survival. By inhibiting these enzymes, the compound disrupts critical cellular processes that support tumor growth .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Case Study 1 : In xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC), compounds similar to this compound demonstrated significant tumor growth reduction without notable hepatotoxicity .
  • Case Study 2 : A related pyrazolo[3,4-d]pyrimidine compound was shown to induce apoptosis in multiple myeloma (MM) cells through selective intracellular target engagement .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazolopyrimidine derivatives:

Compound NameBiological ActivityUnique Features
RB-07-16 Antitumor efficacyMetabolically stable
4-Aminopyrazolo[3,4-d]pyrimidine General enzyme inhibitionLacks diethylamine substitution
Pyrazoloadenine Similar anticancer propertiesVaries in substitution pattern

Research Findings and Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Its role as a selective inhibitor of protein kinases positions it as a potential therapeutic agent in oncology. Further optimization of this compound could enhance its efficacy and reduce side effects associated with traditional cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React pyrazolo[3,4-d]pyrimidine precursors (e.g., 3-methyl-1-phenyl derivatives) with alkylating agents (e.g., diethyl halides) in dry acetonitrile or dichloromethane under reflux. Use phase-transfer catalysts (e.g., tetra-nn-butylammonium bromide) to enhance yields .
  • Route 2 : Condensation of phenylhydrazine with carbonitriles, followed by sequential alkylation steps to introduce the 4-fluorophenyl and diethylamine groups .
  • Optimization : Monitor reaction progress via TLC. Adjust temperature (60–100°C) and solvent polarity (e.g., DMF for high-boiling conditions) to minimize side products. Purify via recrystallization (acetonitrile or ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Techniques :

  • 1H/13C NMR : Assign peaks for pyrazolo[3,4-d]pyrimidine core protons (δ 7.5–8.5 ppm) and diethylamine groups (δ 1.2–3.5 ppm). Confirm fluorine substitution via coupling patterns .
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm1^{-1}) and aromatic C–F bonds (1100–1200 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Assays :

  • Kinase Inhibition : Screen against mTOR, Src, or PI3K isoforms using fluorescence-based ATP competition assays. IC50_{50} values <100 nM indicate strong inhibition potential .
  • Cytotoxicity : Evaluate via MTT assays in cancer cell lines (e.g., leukemia, glioma). Compare activity to reference compounds like OSI-027 (mTOR inhibitor) .
  • Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining to assess pro-apoptotic effects .

Q. How can solubility and stability be improved for in vivo studies?

  • Strategies :

  • Salt Formation : React with HCl or citrate to enhance aqueous solubility .
  • Formulation : Use PEG-based micelles or cyclodextrin complexes. Stability testing in PBS (pH 7.4) and plasma at 37°C for 24 hours is critical .

Advanced Research Questions

Q. What structural features of this compound contribute to its kinase selectivity, and how do modifications impact mTOR vs. PI3K inhibition?

  • SAR Insights :

  • The pyrazolo[3,4-d]pyrimidine core binds the kinase hinge region via hydrogen bonds. Diethylamine and 4-fluorophenyl groups occupy hydrophobic pockets, reducing PI3K affinity .
  • Modifications : Replacing diethylamine with bulkier substituents (e.g., piperazine) increases mTORC1/2 selectivity. Fluorine substitution enhances metabolic stability but may reduce cell permeability .

Q. How can contradictions in biological activity data (e.g., IC50_{50} variability across studies) be resolved?

  • Approach :

  • Assay Standardization : Use identical ATP concentrations (e.g., 10 µM) and cell lines (e.g., NIH3T3 fibroblasts) for cross-study comparisons .
  • Metabolic Profiling : Perform LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What computational methods are effective for predicting off-target interactions?

  • Tools :

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 6AY) to simulate binding to non-target kinases (e.g., Lck, Fyn) .
  • Pharmacophore Modeling : Align with purine antagonists (e.g., Cheng and Robins derivatives) to predict purine mimicry effects .

Q. How does this compound compare to other pyrazolo[3,4-d]pyrimidine derivatives in overcoming drug resistance?

  • Key Comparisons :

  • OSI-027 : Both inhibit mTOR, but N,N-diethyl-1-(4-fluorophenyl) derivatives show superior oral bioavailability in xenograft models .
  • Src Inhibitors (e.g., Compound 60) : Lower nanomolar potency against Src family kinases but reduced blood-brain barrier penetration compared to chlorinated analogs .

Methodological Tables

Table 1 : Representative Synthetic Yields and Conditions

PrecursorSolventCatalystYield (%)Reference
1-Phenyl-pyrazolo[3,4-d]pyrimidineDry acetonitrileK2_2CO3_378
3-Methyl-1-phenyl derivativeDMFPhase-transfer65

Table 2 : Biological Activity Benchmarking

AssayIC50_{50} (nM)Cell LineReference
mTOR Inhibition22–65HEK293
Src Kinase Inhibition4–190NIH3T3
Cytotoxicity (MTT)1.2 µMU87MG (glioma)

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